N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17685793
InChI: InChI=1S/C10H12FNO2.ClH/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8;/h2-3,12H,4-6H2,1H3;1H
SMILES:
Molecular Formula: C10H13ClFNO2
Molecular Weight: 233.67 g/mol

N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride

CAS No.:

Cat. No.: VC17685793

Molecular Formula: C10H13ClFNO2

Molecular Weight: 233.67 g/mol

* For research use only. Not for human or veterinary use.

N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride -

Specification

Molecular Formula C10H13ClFNO2
Molecular Weight 233.67 g/mol
IUPAC Name 1-(6-fluoro-4H-1,3-benzodioxin-8-yl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C10H12FNO2.ClH/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8;/h2-3,12H,4-6H2,1H3;1H
Standard InChI Key NMKUDRCKKSKMBP-UHFFFAOYSA-N
Canonical SMILES CNCC1=CC(=CC2=C1OCOC2)F.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure centers on a 1,3-benzodioxin heterocyclic ring, a fused bicyclic system comprising a benzene ring fused to a 1,3-dioxane moiety. A fluorine atom is substituted at the 6-position of the benzodioxin core, while a methylamine group (-N(CH₃)₂) is attached via a methylene bridge at the 8-position. The hydrochloride salt form enhances solubility and stability for laboratory use .

Key Molecular Descriptors:

  • IUPAC Name: (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine hydrochloride

  • CAS Registry Number: 859833-12-8

  • SMILES: C1C2=C(C(=CC(=C2)F)CN)OCO1.Cl

  • InChIKey: FBHYQVQESWEYTE-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride involves multi-step reactions:

  • Fluorination: Introduction of fluorine at the 6-position via electrophilic aromatic substitution using fluorinating agents like Selectfluor®.

  • Methylamine Incorporation: Nucleophilic substitution or reductive amination to attach the methylamine group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Reaction Optimization

Critical parameters include:

  • Temperature: Reactions often proceed at 50–80°C to balance kinetics and side-product formation.

  • Catalysts: Palladium or copper catalysts facilitate coupling reactions in analogous syntheses .

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility.

Physicochemical Characteristics

Thermal and Solubility Properties

  • Melting Point: 217°C

  • Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water .

  • Stability: Stable under ambient conditions but degrades upon exposure to strong acids, bases, or oxidizers .

Spectroscopic Data (Theoretical Predictions)

  • UV-Vis: Absorption maxima near 270 nm (π→π* transitions of the benzodioxin ring).

  • IR: Stretching vibrations at 1250 cm⁻¹ (C-O-C) and 1500 cm⁻¹ (C-F) .

Comparative Analysis with Structural Analogs

Benzodioxin Derivatives

  • Analog 1: (3Z)-1-[(6-Fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4-Phenyl-1H-Indole-2,3-Dione 3-Oxime

    • Key Difference: Indole-2,3-dione core replaces methylamine.

    • Activity: Enhanced AhR agonism due to planar indole structure .

Methylamine-Based Compounds

  • Analog 2: (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine

    • Key Difference: Lacks N-methyl group.

    • Activity: Reduced lipophilicity and weaker enzyme inhibition.

Future Directions in Research and Applications

Drug Development

  • Lead Optimization: Introduce sulfonamide or carbamate groups to improve pharmacokinetics.

  • Target Validation: CRISPR screening to identify off-target effects.

Interdisciplinary Applications

  • Chemical Probes: Fluorescent tagging for cellular imaging of AhR pathways.

  • Material Science: Incorporation into polymers for controlled drug delivery systems.

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